molecular formula C15H21Cl2N5O B6444453 1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one CAS No. 2549014-95-9

1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one

Cat. No.: B6444453
CAS No.: 2549014-95-9
M. Wt: 358.3 g/mol
InChI Key: ZHWMDECFDCTZCO-UHFFFAOYSA-N
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Description

1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a useful research compound. Its molecular formula is C15H21Cl2N5O and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1123157 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one plays a significant role in various biochemical reactions. The triazole ring in this compound can act as both a hydrogen bond donor and acceptor, facilitating its interaction with a variety of enzymes and proteins. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities. Additionally, the benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, further influencing its biochemical interactions .

Cellular Effects

This compound exhibits notable effects on cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, such as Bcl-2 and Bax, thereby affecting cell survival and death. Moreover, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, potentially interfering with their normal functions. The compound also acts as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to altered phosphorylation states of various proteins, ultimately affecting cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular functions, such as sustained inhibition of cell proliferation and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions, such as improved antioxidant defense. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles .

Properties

IUPAC Name

1-benzyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.2ClH/c1-18-12-16-17-14(18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMDECFDCTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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